(3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane

Description

Significance of Highly Substituted Aryl Systems in Contemporary Organic Synthesis

Polysubstituted aromatic compounds are fundamental building blocks in modern organic synthesis. Their importance lies in the fact that the precise placement of various substituents on an aromatic core dictates the molecule's three-dimensional structure, electronic properties, and, consequently, its function. This structural and functional diversity makes them indispensable in the development of new pharmaceuticals, where specific substitution patterns are often required for biological activity and target selectivity. In materials science, highly substituted arenes are used to create polymers and molecular crystals with tailored electronic and optical properties. Furthermore, they are crucial intermediates in the synthesis of complex agrochemicals, where molecular shape and functionality are key to efficacy and selectivity. The ability to construct these intricate systems with high precision is a central goal of contemporary synthesis.

Overview of Organohalogen and Organosulfur Chemistry Relevant to the Compound's Architecture

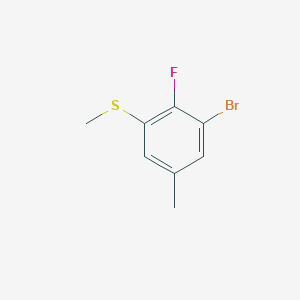

The molecular structure of (3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane is a confluence of two major branches of organic chemistry: organohalogen and organosulfur chemistry.

Organohalogen Chemistry: Organic compounds containing a carbon-halogen bond are known as organohalogens. Aryl halides, where a halogen is directly attached to an aromatic ring, exhibit reactivity that is distinct from their aliphatic counterparts. wikipedia.orgchemguide.co.uk The carbon-halogen bond strength and reactivity are highly dependent on the specific halogen. The carbon-fluorine bond is one of the strongest in organic chemistry, making aryl fluorides generally resistant to cleavage. chemguide.co.uk Conversely, the carbon-bromine bond is weaker, rendering it more susceptible to cleavage and participation in a wide array of reactions, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). wikipedia.org

Organosulfur Chemistry: This field encompasses the study of organic compounds containing sulfur. The thioether (or sulfane) group, specifically the methylthio group (-SCH₃) in the target molecule, is of particular interest. Thioethers are analogs of ethers where sulfur replaces oxygen. The sulfur atom in a thioether is a soft nucleophile and can be readily oxidized to form sulfoxides (R-S(=O)-R') and subsequently sulfones (R-S(=O)₂-R'). acsgcipr.org This ability to exist in multiple oxidation states allows for the modulation of the electronic properties of the aromatic ring to which it is attached. acsgcipr.org

Unique Challenges and Research Opportunities Posed by Co-existing Halogens (Bromine, Fluorine) and a Thioether Moiety on an Aromatic Core

The combination of two different halogens and a thioether group on a single aromatic ring presents a unique set of synthetic challenges and opportunities.

Challenges:

Chemoselectivity: With multiple reactive sites, achieving selective functionalization can be difficult. A reagent intended to react at the C-Br bond might interact with the thioether, or vice-versa.

Regiocontrol: The directing effects of the existing substituents (-F, -Br, -CH₃, -SCH₃) can lead to mixtures of products in electrophilic aromatic substitution reactions, complicating purification and reducing yields.

Steric Hindrance: The substituent ortho to the bromine atom (the fluorine atom) may sterically hinder reactions at the C-Br site.

Research Opportunities:

Orthogonal Reactivity: The significant difference in the reactivity of the C-Br and C-F bonds offers a powerful tool for sequential, site-selective synthesis. For instance, the C-Br bond can be selectively functionalized via cross-coupling chemistry while leaving the robust C-F bond intact for a subsequent transformation. nih.gov This allows for the controlled, stepwise construction of highly complex molecules.

Modulation of Electronic Properties: The thioether group can be selectively oxidized to a sulfoxide (B87167) or a sulfone. This transformation dramatically alters the electronic nature of the substituent, changing it from an electron-donating group to a powerful electron-withdrawing group. This "functional group tuning" can be used to influence the reactivity of the aromatic ring or the remaining halogen substituents towards nucleophilic aromatic substitution (SₙAr). libretexts.orgresearchgate.net

Access to Novel Scaffolds: As a polysubstituted building block, this compound provides access to novel chemical scaffolds that are not readily available through simpler starting materials. These scaffolds are of high interest in drug discovery and materials science.

Compound Data

Below are tables detailing the known properties of this compound.

Table 1: Chemical Identity and Physical Properties

Data sourced from available chemical supplier databases. Experimental verification may be required.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1824060-65-2 bldpharm.comboroncore.com |

| Molecular Formula | C₈H₈BrFS |

| Molecular Weight | 235.12 g/mol bldpharm.com |

| Appearance | Data not publicly available |

| Melting Point | Data not publicly available |

| Boiling Point | Data not publicly available |

| Solubility | Expected to be soluble in common organic solvents (e.g., ether, chloroform, ethyl acetate) and insoluble in water, similar to other thioanisoles. |

Table 2: Spectroscopic Data

Predicted or typical spectroscopic characteristics. Actual experimental data is not widely published.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (2H) appearing as distinct signals in the aromatic region (~7.0-7.5 ppm).- Methylthio protons (-SCH₃) appearing as a singlet (~2.4-2.6 ppm).- Aromatic methyl protons (-CH₃) appearing as a singlet (~2.3-2.5 ppm). |

| ¹³C NMR | - Multiple distinct signals in the aromatic region (~110-160 ppm), including two signals for the carbon atoms bonded to fluorine and bromine, showing characteristic C-F and C-Br coupling.- A signal for the methylthio carbon (~15-20 ppm).- A signal for the aromatic methyl carbon (~20-22 ppm). |

| ¹⁹F NMR | - A single resonance for the fluorine atom, with coupling to adjacent aromatic protons. |

| Mass Spec. (MS) | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-5-methyl-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFS/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGYCOBAPVQFBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for the 3 Bromo 2 Fluoro 5 Methylphenyl Methyl Sulfane Scaffold

Direct and Indirect Methodologies for Aryl-Sulfur Bond Formation

The creation of the C–S bond in aryl methyl sulfanes can be achieved through various synthetic routes. These methods include well-established transition metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and more recent thiol-free approaches. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Transition Metal-Catalyzed C–S Cross-Coupling Approaches (e.g., Palladium- or Copper-catalyzed Thiolation/Sulfenylation)

Transition metal catalysis is a powerful tool for the formation of carbon-sulfur bonds. nih.gov Palladium and copper complexes are among the most effective catalysts for the arylation of thiols. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with a thiol or its corresponding salt. researchgate.netsemanticscholar.org

Palladium-catalyzed reactions, in particular, have been extensively developed and offer a broad substrate scope. researchgate.net For instance, the coupling of aryl bromides with thiols can be efficiently achieved using a palladium catalyst. researchgate.netsemanticscholar.org The general mechanism for palladium-catalyzed aryl thioether synthesis involves the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the thiolate, and subsequent reductive elimination to yield the aryl sulfide (B99878) and regenerate the catalyst.

Copper-catalyzed C–S cross-coupling reactions also provide a practical route to aryl sulfides. nih.gov These reactions often utilize copper(I) salts as catalysts and can be effective for the coupling of aryl iodides with thiols. nih.gov Nickel-catalyzed systems have also been explored as a cost-effective alternative to palladium. acs.orgresearchgate.net

Table 1: Comparison of Transition Metal Catalysts for C-S Cross-Coupling

| Metal Catalyst | Typical Substrates | Common Ligands | Advantages | Disadvantages |

|---|---|---|---|---|

| Palladium (Pd) | Aryl bromides, iodides, triflates | Phosphine-based (e.g., dppf, Xantphos) | High efficiency, broad substrate scope | High cost |

| Copper (Cu) | Aryl iodides, bromides | N,N-dimethylglycine, phenanthroline | Lower cost than palladium | Can require higher reaction temperatures |

| Nickel (Ni) | Aryl chlorides, bromides | NHC-based, phosphine-based | Cost-effective | Can be sensitive to functional groups |

Mechanistic Considerations for Oxidative Insertion and Reductive Elimination Pathways

The catalytic cycle of transition metal-catalyzed C–S cross-coupling reactions is generally understood to proceed through a sequence of elementary steps: oxidative addition, transmetalation (or reaction with the thiolate), and reductive elimination. nih.gov

In a typical palladium-catalyzed cycle, a coordinatively unsaturated Pd(0) complex initiates the reaction by undergoing oxidative addition with the aryl halide (Ar-X). nih.gov This step forms a Pd(II)-aryl-halide intermediate. The rate of this step is influenced by the nature of the aryl halide (I > Br > Cl) and the electron density of the palladium catalyst.

The choice of ligand is crucial for the success of transition metal-catalyzed C–S cross-coupling reactions. deepdyve.com Ligands play a key role in stabilizing the metal center, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle. nih.gov The development of specialized ligands has significantly expanded the scope and efficiency of these reactions. deepdyve.com

For palladium-catalyzed reactions, sterically bulky and electron-rich phosphine (B1218219) ligands, such as those of the Buchwald-type, have proven to be highly effective. nih.gov These ligands promote the formation of the active monoligated palladium(0) species and enhance the rates of both oxidative addition and reductive elimination. nih.gov The design of ligands with specific bite angles and electronic properties can be tailored to optimize the reaction for a particular substrate combination. rsc.orgnih.gov Bidentate phosphine ligands like dppf and Xantphos are also widely used. rsc.orgorganic-chemistry.org

In copper-catalyzed systems, nitrogen- and oxygen-based ligands are commonly employed to stabilize the copper center and promote the desired reactivity. The design of ligands that can facilitate the catalytic cycle at lower temperatures and with a broader range of substrates remains an active area of research.

Nucleophilic Aromatic Substitution (SNAr) Strategies Involving Fluorine Displacement or Activation

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the formation of aryl-sulfur bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgchemistrysteps.com In the context of synthesizing (3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane, the presence of a fluorine atom ortho to a bromine atom and meta to a methyl group presents an interesting case for potential SNAr chemistry.

The SNAr mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com The leaving group is subsequently eliminated to restore the aromaticity of the ring. chemistrysteps.com For an SNAr reaction to be favorable, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. masterorganicchemistry.com

While the fluorine atom in the target molecule is a potential leaving group, the electronic nature of the other substituents (bromo and methyl) does not strongly activate the ring towards nucleophilic attack. However, under certain conditions, particularly with highly reactive nucleophiles or in specific solvent systems, displacement of the fluoride (B91410) could be a viable strategy. The high electronegativity of fluorine can increase the rate of nucleophilic attack, even though the C-F bond is strong, because the bond-breaking step is not the rate-determining step. masterorganicchemistry.com

Thiol-Free Routes for Aryl Methyl Sulfane Synthesis

While many methods for aryl sulfide synthesis rely on the use of thiols, there is growing interest in developing thiol-free alternatives due to the often unpleasant odor and susceptibility to oxidation of thiols. rsc.org These methods utilize alternative sulfur sources that are more stable and easier to handle.

One such approach involves the use of diaryliodonium salts as arylating agents for sulfides. organic-chemistry.orgchemrxiv.orgnih.gov This metal-free method can proceed under acidic conditions and tolerates a range of functional groups. organic-chemistry.org Another strategy employs S-aryl thioformates as a source of the thioester moiety in a palladium-catalyzed reaction with aryl iodides. organic-chemistry.org Decarbonylative approaches using thioesters have also emerged as a novel way to forge C-S bonds. nih.gov

Synthesis from Arylsulfonyl Chlorides or Sulfinates as Sulfur Precursors

Arylsulfonyl chlorides and sulfinates are versatile precursors for the synthesis of aryl sulfides. These compounds can be prepared from readily available starting materials and offer a stable and odorless source of the aryl-sulfur moiety. researchgate.netnih.gov

Arylsulfonyl chlorides can be reduced to the corresponding thiols, which can then be used in cross-coupling reactions. Alternatively, they can be directly converted to sulfinamides, which can serve as precursors to other sulfur-containing compounds. nih.gov

Aryl sulfinates are also valuable intermediates. nih.gov They can be synthesized from aryl halides and a source of sulfur dioxide, such as DABSO. nih.gov These sulfinates can then be coupled with various electrophiles. For example, copper-catalyzed sulfonylation of aryl halides with sulfinates can produce aryl sulfones. nih.govresearchgate.net While this leads to a higher oxidation state of sulfur, subsequent reduction can provide the desired aryl sulfide. Palladium-catalyzed coupling of arylboronic acids with arylsulfonyl chlorides is another route to diaryl sulfones. organic-chemistry.org

Table 2: Summary of Synthetic Strategies

| Strategy | Key Reactants | Catalyst/Reagent | Key Intermediates |

|---|---|---|---|

| Transition Metal-Catalyzed Cross-Coupling | Aryl halide, Thiol/Thiolate | Pd, Cu, or Ni complex | Metal-aryl-thiolate complex |

| Nucleophilic Aromatic Substitution (SNAr) | Activated aryl fluoride, Thiolate | Base | Meisenheimer complex |

| Thiol-Free Routes | Aryl iodide, S-Aryl thioformate | Palladium complex | Pd-aryl intermediate |

| From Arylsulfonyl Chlorides/Sulfinates | Arylsulfonyl chloride/Sulfinate | Reducing agent/Coupling partner | Thiol/Sulfone |

Regioselective Introduction of Halogen Substituents (Bromine and Fluorine)

The precise placement of bromine and fluorine atoms on the aromatic ring is a critical challenge in the synthesis of the target compound. The electronic properties of the substituents already present on the ring, as well as the choice of halogenating agent and reaction conditions, dictate the final regiochemical outcome.

Electrophilic Aromatic Bromination: Direct vs. Directed Approaches

Electrophilic aromatic substitution is a fundamental method for introducing bromine onto a benzene (B151609) ring. nih.govcoconote.app The regioselectivity of this reaction is governed by the directing effects of the substituents already on the ring (a direct approach) or by the use of a directing group that forces the reaction to a specific position (a directed approach).

In a direct approach , the outcome of bromination is determined by the cumulative electronic influence of the existing groups. For a precursor to this compound, the activating methyl and methylsulfane groups would typically direct an incoming electrophile to their ortho and para positions, while the deactivating fluorine atom would direct ortho and para but slow the reaction down. The interplay of these effects can often lead to mixtures of isomers, making purification difficult. nih.gov Classical brominating agents include bromine (Br₂) with a Lewis acid catalyst like FeBr₃ or AlCl₃, or N-Bromosuccinimide (NBS), which is a milder source of electrophilic bromine. nih.govlumenlearning.commasterorganicchemistry.com

Directed approaches offer greater control over regioselectivity, overriding the inherent electronic preferences of the substrate. One such powerful strategy is palladium-catalyzed C–H activation. nih.gov By employing a suitable directing group, it is possible to achieve bromination at positions that are electronically or sterically disfavored. For instance, a substrate can be designed with a removable directing group that positions the palladium catalyst to activate a specific C-H bond for subsequent bromination, even at a meta position, which is often challenging to achieve selectively. nih.gov

| Approach | Typical Reagents | Controlling Factor | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Bromination | Br₂/FeBr₃, NBS | Electronic and steric effects of ring substituents | Simple procedures, readily available reagents | Often results in mixtures of isomers, poor regioselectivity in complex molecules |

| Directed Bromination (e.g., Pd-catalyzed) | N-Bromophthalimide (NBP), Pd(OAc)₂ | Coordinating directing group | High regioselectivity, access to electronically disfavored isomers | Requires synthesis of a substrate with a directing group, catalyst cost, potentially harsher conditions |

Fluorination Methodologies: Halogen Exchange and Electrophilic Fluorination

Introducing fluorine into an aromatic ring can be accomplished through several methods, with halogen exchange and electrophilic fluorination being two prominent strategies.

Halogen Exchange (Halex) reactions involve the nucleophilic substitution of another halogen (typically chlorine or bromine) with a fluoride anion. This method is particularly effective when the aromatic ring is activated towards nucleophilic attack by the presence of strong electron-withdrawing groups. The source of fluoride is typically an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF), often used in aprotic polar solvents at high temperatures. researchgate.net For the synthesis of the target scaffold, a precursor such as (3,5-dibromo-2-methylphenyl)(methyl)sulfane could potentially undergo selective exchange of one bromine for fluorine, although achieving such selectivity can be challenging.

Electrophilic fluorination is a more direct approach where an electrophilic source of fluorine reacts with the electron-rich aromatic ring. wikipedia.org This method avoids the often harsh conditions of Halex reactions. Modern electrophilic fluorinating reagents are typically N-F compounds, which are safer and easier to handle than elemental fluorine. wikipedia.orgresearchgate.net Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI) are widely used. wikipedia.orgresearchgate.net The regioselectivity is governed by the directing effects of the substituents on the ring. In strongly acidic media, even electron-rich substrates like anilines can be protonated, turning the activating amino group into a deactivating ammonium group, thus directing fluorination to the meta position. daneshyari.com

| Methodology | Typical Reagents | Mechanism | Key Features |

|---|---|---|---|

| Halogen Exchange (Halex) | KF, CsF | Nucleophilic Aromatic Substitution (SNAr) | Requires activated (electron-poor) aryl halides; harsh reaction conditions may be necessary. researchgate.net |

| Electrophilic Fluorination | Selectfluor, NFSI | Electrophilic Aromatic Substitution (SEAr) | Applicable to electron-rich aromatics; regioselectivity is directed by existing substituents. wikipedia.orgresearchgate.net |

Orthogonal Functionalization Strategies for Dihaloaryl Substrates

The synthesis of a dihaloaryl compound like the target molecule, where the two halogens are different, necessitates an orthogonal functionalization strategy. This means that the introduction of the second halogen must occur without affecting the first. This can be achieved by leveraging the different reactivities of the C-halogen bonds or by employing reaction conditions that are selective for one type of C-H functionalization over another.

Strategies for Methyl Group Incorporation

The introduction of the methyl group onto the aromatic ring is another key synthetic step that requires careful consideration of regioselectivity and reaction compatibility.

Alkylation/Methylation Reactions on the Aromatic Ring

The Friedel-Crafts alkylation is the classic method for introducing an alkyl group, such as methyl, onto an aromatic ring. libretexts.orgyoutube.com This reaction involves an alkyl halide (e.g., methyl chloride or methyl iodide) and a strong Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism where a carbocation or a related electrophilic species is attacked by the aromatic ring. libretexts.org

Sequential Functionalization of Precursors

Given the complexities of directing multiple substituents to their correct positions, the synthesis of this compound is best approached through a carefully planned sequential functionalization of a simpler precursor. rsc.orglibretexts.orgpressbooks.pub The order in which the bromo, fluoro, methyl, and methylsulfane groups are introduced is paramount to success.

A plausible retrosynthetic analysis might start with a commercially available substituted toluene or aniline. For example, one could start with 3-fluoro-5-methylaniline. The amino group could be converted to the methylsulfane group. Following this, the existing fluoro and methyl groups would direct subsequent electrophilic bromination. The directing power of the substituents at each step must be carefully evaluated to predict the regiochemical outcome. Planning a synthetic route requires working backward from the target molecule and considering the directing effects and potential incompatibilities at each step. libretexts.orgpressbooks.pub This systematic approach allows for the logical construction of highly substituted aromatic compounds.

Chemo- and Regioselectivity Control in Multi-Substituted Aromatic Systems

The primary challenge in synthesizing this compound lies in controlling the regiochemistry of the substitution reactions on the aromatic ring. The final substitution pattern—with bromo, fluoro, methyl, and methylthio groups at positions 3, 2, 5, and 1, respectively (assuming the methylthio group is at position 1 for nomenclature)—is a result of the directing effects of the substituents already present on the ring during each synthetic step.

In electrophilic aromatic substitution, the existing groups on the ring dictate the position of incoming electrophiles. These groups can be categorized as activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

Activating groups donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction. They are typically ortho- and para-directors. Examples include alkyl (-CH₃) and alkoxy (-OR) groups.

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate. Halogens are weakly deactivating but are ortho- and para-directors due to their ability to donate a lone pair of electrons through resonance. libretexts.org Strongly deactivating groups are typically meta-directors. libretexts.org

A plausible synthetic approach to this compound could start from a readily available precursor like 4-fluoro-2-methylaniline. The synthesis would involve a sequence of steps where the directing effects of the substituents must be carefully managed.

Key Strategic Considerations:

Order of Substitution: The sequence in which the bromo and methylthio groups are introduced is crucial. For instance, starting with 2-fluoro-5-methylphenol, one could consider introducing the methylthio group first, followed by bromination. The directing effects of the hydroxyl, fluoro, and methyl groups would need to be analyzed to predict the outcome of the sulfenylation reaction.

Directing Group Influence: The fluorine atom is an ortho-, para-director, as is the methyl group. In a molecule like 1-fluoro-4-methylbenzene, electrophilic substitution will be directed to the positions ortho to the fluorine (positions 2 and 6) and ortho to the methyl group (positions 3 and 5). The final position of substitution depends on the relative activating strength and steric hindrance of the existing groups.

Steric Hindrance: As the ring becomes more substituted, steric hindrance can play a significant role in directing incoming groups to the less hindered positions.

The table below illustrates the directing effects of the individual substituents relevant to the synthesis of the target compound.

| Substituent | Electronic Effect | Directing Effect | Relative Reactivity |

| -F (Fluoro) | Inductively withdrawing (-I), Resonantly donating (+R) | Ortho, Para | Deactivating |

| -CH₃ (Methyl) | Inductively donating (+I), Hyperconjugation | Ortho, Para | Activating |

| -Br (Bromo) | Inductively withdrawing (-I), Resonantly donating (+R) | Ortho, Para | Deactivating |

| -SCH₃ (Methylthio) | Inductively withdrawing (-I), Resonantly donating (+R) | Ortho, Para | Activating |

Controlling the regioselectivity in such a polysubstituted system often requires multi-step synthetic routes. For example, using a directing group that can be later converted into the desired functional group is a common strategy. Ortho-lithiation is another powerful technique where a directing metalating group guides an organolithium reagent to deprotonate the adjacent ortho position, which can then be quenched with an electrophile to install a substituent with high regioselectivity. researchgate.net

Green Chemistry Aspects and Sustainable Synthetic Protocols

Modern organic synthesis emphasizes the development of environmentally benign and sustainable processes. nih.gov The principles of green chemistry, such as waste prevention, atom economy, and the use of safer chemicals and solvents, are integral to this approach. nih.gov

For the synthesis of halogenated aromatic compounds like this compound, several green chemistry strategies can be implemented. taylorfrancis.com

Sustainable Halogenation: Traditional bromination reactions often use elemental bromine (Br₂), which is hazardous, corrosive, and toxic. rsc.org Greener alternatives focus on using safer brominating agents and catalytic systems.

Safer Reagents: N-halosuccinimides, such as N-bromosuccinimide (NBS), are safer and easier to handle alternatives to elemental halogens. However, their atom economy is poor as they generate stoichiometric amounts of amide by-products. rsc.org

Catalytic Systems: Oxidative halogenation using simple halide salts (e.g., potassium bromide) with a clean oxidant like hydrogen peroxide (H₂O₂) is an attractive green alternative. rsc.org This method, often catalyzed by vanadium or molybdenum complexes, produces water as the only by-product, significantly improving the environmental profile of the reaction. rsc.org

Greener Solvents and Reaction Conditions: The choice of solvent is a critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and environmentally harmful.

Alternative Solvents: Replacing hazardous chlorinated solvents with greener alternatives like ionic liquids, supercritical CO₂, or even water can significantly reduce the environmental impact of a synthetic process. nih.govucl.ac.uk Biodegradable solvents are also a promising option. nih.gov

Energy Efficiency: Employing methods like microwave heating or ultrasound-assisted synthesis can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. nih.gov

Atom Economy and Process Intensification: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product (high atom economy) is a core principle of green chemistry.

C-H Activation: Direct C-H functionalization is a highly desirable strategy as it avoids the need for pre-functionalized substrates, reducing the number of synthetic steps and waste generation. rsc.org While challenging, the selective activation of a specific C-H bond in a multi-substituted aromatic ring represents a frontier in sustainable synthesis. researchgate.net

One-Pot Reactions: Combining multiple synthetic steps into a single "one-pot" procedure without isolating intermediates can save time, resources, and reduce waste. ucl.ac.uk

The following table compares traditional synthetic methods with potential green alternatives for key transformations relevant to the synthesis of the target scaffold.

| Transformation | Traditional Method | Green Alternative | Green Chemistry Principle(s) Addressed |

| Aromatic Bromination | Elemental Bromine (Br₂) in CCl₄ | NBS in a greener solvent; KBr/H₂O₂ with a catalyst | Safer Reagents, Waste Prevention |

| Fluorination | Balz–Schiemann reaction (uses hazardous reagents) | Metal-catalyzed cross-coupling with fluoride ions | Atom Economy, Safer Reagents |

| Solvent Choice | Chlorinated solvents (e.g., CHCl₃, CCl₄) | Water, Ionic Liquids, Supercritical CO₂ | Use of Safer Solvents |

| Heating | Conventional oil bath heating | Microwave irradiation, Ultrasound | Energy Efficiency |

By integrating these green chemistry principles, the synthesis of complex molecules like this compound can be made more sustainable, safer, and economically viable.

Reactivity and Reaction Mechanisms of 3 Bromo 2 Fluoro 5 Methylphenyl Methyl Sulfane

Reactivity at the Bromine Center

The carbon-bromine bond in (3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane is the primary site for transformations involving organometallic intermediates, most notably through palladium-catalyzed cross-coupling reactions. The bromine atom's ability to readily undergo oxidative addition to a low-valent metal center makes it an excellent leaving group in these processes.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for C–C Bond Formation

The Suzuki-Miyaura coupling would involve the reaction of this compound with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions.

The Sonogashira coupling would enable the introduction of an alkynyl group by reacting the title compound with a terminal alkyne. This reaction is typically co-catalyzed by palladium and a copper(I) salt. The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a Pd(II)-aryl complex generated from the oxidative addition of the aryl bromide.

The Negishi coupling utilizes an organozinc reagent as the coupling partner. This reaction is known for its high functional group tolerance and reactivity. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation from the organozinc compound to the palladium center, and reductive elimination.

Hypothetical data for the cross-coupling reactions of this compound, based on analogous systems, is presented in the table below.

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | High |

| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF | 60 | High |

| Phenylzinc chloride | Pd(dba)₂ | SPhos | - | THF | 80 | High |

Note: This table is illustrative and based on general conditions for these reaction types. Actual results for this compound would require experimental verification.

Nucleophilic Displacement Reactions

Direct nucleophilic displacement of the bromine atom in aryl bromides is generally challenging due to the strength of the C(sp²)–Br bond and the electron-rich nature of the aromatic ring. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups that can activate the ring towards nucleophilic attack, which are not prominent in the title compound. Therefore, direct nucleophilic displacement at the bromine center is not a favored reaction pathway under standard conditions.

Oxidative Addition Pathways

The initial and often rate-determining step in palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl bromide to the palladium(0) center. This process involves the cleavage of the C–Br bond and the formation of a new organopalladium(II) species. The facility of this step is influenced by the electron density of the aromatic ring and the steric environment around the bromine atom. The presence of both electron-donating (methyl, methylthio) and electron-withdrawing (fluoro) groups on the ring of this compound creates a complex electronic environment that can modulate the rate of oxidative addition.

Reactivity at the Fluorine Center

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage challenging. However, under specific conditions, the fluorine atom in this compound can participate in reactions.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) of an aryl fluoride (B91410) is possible if the aromatic ring is sufficiently activated by electron-withdrawing groups positioned ortho or para to the fluorine atom. In this compound, the bromine atom and the methylthio group have the potential to influence the electron density of the ring. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate, often making fluorides better leaving groups than other halogens in SNAr reactions, provided the ring is sufficiently activated. libretexts.org Studies on compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrate that a fluorine atom can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, under basic conditions. researchgate.netresearchgate.net

A hypothetical data table for the SNAr reactions of an activated analogue of this compound is presented below to illustrate potential reactivity.

| Nucleophile | Base | Solvent | Temperature (°C) | Product |

| Piperidine | K₂CO₃ | DMSO | 120 | 3-Bromo-5-methyl-2-(piperidin-1-yl)phenyl)(methyl)sulfane |

| Sodium methoxide | NaH | THF | 80 | (3-Bromo-2-methoxy-5-methylphenyl)(methyl)sulfane |

| Sodium thiophenoxide | Cs₂CO₃ | DMF | 100 | (3-Bromo-5-methyl-2-(phenylthio)phenyl)(methyl)sulfane |

Note: This table is illustrative and assumes sufficient activation of the aromatic ring for SNAr to occur. Experimental validation is necessary.

C–F Bond Activation Studies

The activation and subsequent functionalization of C–F bonds is a significant area of research in organic chemistry. This typically requires transition metal catalysts that can insert into the strong C–F bond. While less common than C–Br activation, methods for C–F activation are being developed, often utilizing low-valent, electron-rich metal complexes. For a molecule like this compound, achieving selective C–F activation in the presence of the more reactive C–Br bond would be a considerable synthetic challenge. Research in this area is ongoing, but practical applications for molecules with mixed halogenation patterns remain limited.

Reactivity of the Methylsulfane Moiety

The methylsulfane group, a thioether, is a key reactive center in this compound, susceptible to oxidation at the sulfur atom and functionalization at the adjacent methyl group.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylsulfane group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common and predictable reaction for aryl methyl sulfides. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and Oxone (potassium peroxymonosulfate). The reaction typically proceeds in a stepwise manner, with the sulfoxide being an intermediate on the pathway to the sulfone.

Reaction Scheme:

This compound → (3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfoxide → (3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfone

Mechanism: The oxidation mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. For example, with a peroxy acid like m-CPBA, the sulfur atom attacks the terminal oxygen of the peroxy group, leading to the formation of the sulfoxide and the corresponding carboxylic acid. A second oxidation event, often requiring harsher conditions or a stoichiometric excess of the oxidant, converts the sulfoxide to the sulfone.

Table 1: Common Oxidizing Agents and Conditions for Sulfide (B99878) Oxidation

| Oxidizing Agent | Typical Conditions | Product Selectivity |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, room temp. or heating | Sulfoxide or Sulfone (depends on stoichiometry) |

| m-CPBA | Dichloromethane, 0 °C to room temp. | Sulfoxide (with 1 equiv.) or Sulfone (with >2 equiv.) |

| Oxone | Methanol/water, room temp. | Sulfone |

| Sodium Periodate (NaIO₄) | Methanol/water, 0 °C to room temp. | Sulfoxide |

α-Functionalization of the Methyl Group

The methyl group attached to the sulfur atom, known as the α-carbon, can be functionalized through various methods.

One common approach involves the deprotonation of the methyl group using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a stabilized carbanion. This nucleophilic species can then react with a range of electrophiles to introduce new functional groups. The acidity of the α-protons is enhanced by the adjacent sulfur atom.

Reaction Scheme:

this compound + Strong Base → Lithium (3-bromo-2-fluoro-5-methylphenyl)thiomethanide

Lithium (3-bromo-2-fluoro-5-methylphenyl)thiomethanide + Electrophile (E⁺) → (3-Bromo-2-fluoro-5-methylphenyl)(ethyl-E)sulfane

Table 2: Examples of Electrophiles for α-Functionalization

| Electrophile | Functional Group Introduced |

| Alkyl halides (R-X) | Alkyl group |

| Aldehydes/Ketones (RCHO/RCOR') | Hydroxyalkyl group |

| Carbon dioxide (CO₂) | Carboxylic acid group (after workup) |

| Disulfides (RSSR) | Thioalkyl group |

Another important transformation is the Pummerer reaction . This reaction occurs when the corresponding sulfoxide is treated with an acid anhydride, typically acetic anhydride. The sulfoxide undergoes a rearrangement to form an α-acyloxy thioether. This product can then be hydrolyzed to an aldehyde, providing a method for the formal oxidation of the methyl group.

Cleavage and Formation of C–S Bonds in Transformation Reactions

The carbon-sulfur bonds in this compound can be cleaved or formed under specific reaction conditions, enabling significant molecular transformations.

C-S Bond Cleavage:

Reductive Desulfurization: The methylsulfane group can be removed and replaced with a hydrogen atom using reducing agents like Raney nickel. This process, known as desulfurization, effectively converts the aryl sulfide to the corresponding arene.

Transition Metal-Catalyzed Cross-Coupling: The C-S bond can be activated by transition metal catalysts, such as those based on nickel or palladium. This allows the methylsulfanyl group to act as a leaving group in cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. For example, coupling with boronic acids (Suzuki coupling) or organozinc reagents (Negishi coupling) can lead to the synthesis of biaryl compounds.

C-S Bond Formation:

While the title compound is a starting material, it is important to note that aryl methyl sulfides are typically synthesized via the nucleophilic substitution of an aryl halide with methanethiolate (B1210775) or by the methylation of a thiophenol.

Functionalization of the Aromatic Ring

The aromatic ring of this compound possesses two unsubstituted carbon atoms, which are potential sites for further functionalization. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

C–H Functionalization Methodologies

Direct C-H functionalization offers a modern and efficient way to introduce new substituents onto the aromatic ring without the need for pre-functionalized starting materials. The regioselectivity of these reactions is often controlled by the use of a directing group.

In the context of the title compound, the methylsulfane group, or more effectively its oxidized sulfoxide form, can act as a directing group in transition metal-catalyzed C-H activation reactions. These groups typically direct functionalization to the ortho position. However, in this specific molecule, both ortho positions to the methylsulfane group are already substituted. Therefore, other directing effects or non-directed C-H functionalization methods would need to be considered.

The fluorine atom is known to direct ortho-lithiation, which could potentially occur at the C3 position if a suitable organolithium reagent is used. Subsequent reaction with an electrophile would introduce a new substituent at this position.

Electrophilic and Nucleophilic Aromatic Substitutions at Unsubstituted Positions

The two unsubstituted positions on the aromatic ring are C4 and C6. The outcome of substitution reactions at these positions depends on the nature of the attacking species (electrophile or nucleophile) and the combined directing effects of the existing substituents.

Directing Effects of Substituents:

-Br (Bromo): Weakly deactivating, ortho, para-director.

-F (Fluoro): Weakly deactivating, ortho, para-director.

-CH₃ (Methyl): Weakly activating, ortho, para-director.

-SCH₃ (Methylsulfane): Weakly activating, ortho, para-director.

Electrophilic Aromatic Substitution (EAS):

In an electrophilic aromatic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation), the incoming electrophile will preferentially attack the positions most activated by the existing groups. All four substituents are ortho, para-directors.

Position C4: This position is para to the fluorine at C2 and ortho to the methyl group at C5. It is also meta to the bromo and methylsulfane groups.

Position C6: This position is ortho to the methylsulfane group at C1 and the methyl group at C5. It is meta to the fluoro and bromo groups.

Considering the activating nature of the methyl and methylsulfane groups, position C6 is the most likely site for electrophilic attack . The directing effects of these two groups reinforce each other at this position. Steric hindrance from the adjacent methylsulfane group might play a role, potentially favoring substitution at C4 to some extent, but the electronic activation at C6 is expected to be dominant.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution is less common for this type of substrate unless there is strong activation by electron-withdrawing groups, which are absent here. However, if a very strong nucleophile is used, substitution might be possible, particularly at the carbon bearing the bromine atom, which is activated by the ortho-fluoro and para-methylsulfane groups. The fluorine atom, being highly electronegative, can stabilize the negative charge in the Meisenheimer complex intermediate.

Table 3: Predicted Regioselectivity of Aromatic Substitution

| Reaction Type | Most Likely Position of Substitution | Rationale |

| Electrophilic Aromatic Substitution | C6 | Strongest activation from the ortho, para-directing methyl and methylsulfane groups. |

| Nucleophilic Aromatic Substitution | C3 (replacing Br) | Activation by the ortho-fluoro and para-methylsulfane groups. |

Advanced Spectroscopic and Spectrometric Investigations of 3 Bromo 2 Fluoro 5 Methylphenyl Methyl Sulfane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For a compound like (3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane, a suite of advanced NMR techniques would be necessary for a complete structural assignment.

Multi-dimensional NMR Techniques

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in establishing connectivity and stereochemistry. In the case of this compound, these experiments would be expected to reveal correlations between the aromatic protons, the methyl protons of the methyl group, and the methyl protons of the methylsulfane group. HMBC, in particular, would be crucial for assigning the quaternary carbons in the aromatic ring by showing long-range correlations to the various protons. NOESY experiments could provide information about the spatial proximity of the substituents on the sterically crowded aromatic ring. However, no specific COSY, HSQC, HMBC, or NOESY data has been reported for this compound.

Fluorine-19 NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique for probing the electronic environment of the C-F bond. The chemical shift of the fluorine nucleus is very sensitive to the electronic effects of the surrounding substituents. The bromine, methyl, and methylsulfane groups would each influence the electron density around the fluorine atom, resulting in a characteristic ¹⁹F chemical shift. Furthermore, coupling between the fluorine nucleus and the adjacent aromatic proton would provide valuable structural information. Despite the potential insights, published ¹⁹F NMR data for this compound are not available.

Solid-State NMR for Conformational Analysis

Solid-state NMR spectroscopy could potentially be used to analyze the conformation of this compound in the solid phase. This technique can provide information about the orientation of the methylsulfane group relative to the aromatic ring and how intermolecular packing forces might influence the molecular conformation. There is currently no indication in the scientific literature that solid-state NMR studies have been performed on this compound.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Analysis of Characteristic Functional Group Frequencies and Aromatic Ring Vibrations

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic ring and the methyl groups. The aromatic ring itself would exhibit a series of complex vibrations in the fingerprint region (typically 1600-600 cm⁻¹), which are sensitive to the substitution pattern. Specific vibrations corresponding to the C-Br, C-F, and C-S bonds would also be present. A detailed analysis of these vibrational modes could confirm the presence of the various functional groups and provide insights into the molecular structure. However, no specific experimental IR or Raman spectra, along with their band assignments, have been published for this compound.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with a very high degree of accuracy. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a substance.

In the case of this compound, HRMS would be instrumental in confirming its molecular formula, C₈H₇BrFS. The expected exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ³²S). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom in the molecule.

Furthermore, by employing tandem mass spectrometry (MS/MS) techniques, a detailed analysis of the fragmentation pathways of the molecular ion could be undertaken. This involves the isolation of the parent ion and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. While no specific experimental data is available, a hypothetical fragmentation pattern can be proposed based on the known fragmentation of similar aromatic sulfides and halogenated compounds.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Information |

|---|---|

| Molecular Formula | C₈H₇BrFS |

| Calculated Exact Mass | [Exact mass would be calculated here] |

| Isotopic Pattern | Characteristic M/M+2 pattern due to Bromine |

Hypothetical Fragmentation Pathways:

Loss of a methyl radical (•CH₃): This would lead to the formation of a stable cation.

Cleavage of the C-S bond: This could result in fragments corresponding to the bromofluoromethylphenyl moiety and the methylsulfane group.

Loss of the bromine atom: This would generate a fragment ion with a significantly lower mass.

A comprehensive analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the atoms within the molecule.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which absorption occurs (λmax) are characteristic of the electronic structure of the molecule, particularly the extent of conjugation.

For this compound, the UV-Vis spectrum would be expected to show absorption bands in the ultraviolet region, typical for substituted benzene (B151609) derivatives. The presence of the aromatic ring, along with the sulfur, bromine, and fluorine substituents, would influence the energies of the π → π* and n → π* electronic transitions.

While specific absorption maxima have not been reported, the analysis of the UV-Vis spectrum would provide insights into the electronic effects of the substituents on the benzene ring. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, could further elucidate the nature of the electronic transitions.

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

| Parameter | Predicted Information |

|---|---|

| Expected λmax | In the ultraviolet region, characteristic of substituted benzenes |

| Electronic Transitions | π → π* and n → π* transitions |

X-ray Crystallography for Absolute Structural and Conformational Determination (if suitable crystals are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.govmdpi.comnih.govlibretexts.orgebi.ac.uk This technique relies on the diffraction of X-rays by the ordered array of atoms within a crystal. The resulting diffraction pattern can be mathematically analyzed to generate a three-dimensional electron density map, from which the precise positions of the atoms can be determined.

The successful application of X-ray crystallography is contingent upon the ability to grow single crystals of sufficient size and quality. Assuming suitable crystals of this compound could be obtained, a single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:

Absolute confirmation of the molecular structure: Unambiguously verifying the connectivity of the atoms and the substitution pattern on the aromatic ring.

Precise bond lengths and angles: Providing detailed geometric parameters for all bonds and angles within the molecule.

Conformational details: Determining the preferred orientation of the methylsulfane group relative to the phenyl ring.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice and identifying any significant non-covalent interactions, such as halogen bonding or π-stacking.

Without experimental data, it is not possible to provide a crystallographic data table. However, the results of such an analysis would provide the definitive solid-state structure of the molecule.

Table 3: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal |

| Space Group | The symmetry of the crystal lattice |

| Atomic Coordinates | The precise position of each atom in the unit cell |

| Bond Lengths and Angles | The geometry of the molecule |

| Torsion Angles | The conformation of the molecule |

| Intermolecular Contacts | Information on crystal packing and non-covalent interactions |

Derivatization and Functional Group Interconversions of 3 Bromo 2 Fluoro 5 Methylphenyl Methyl Sulfane

Chemical Transformations of the Bromine Moiety to other Halogens or Carbon-Based Linkers

The bromine atom on the aromatic ring serves as a versatile handle for various chemical transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.

One of the most powerful methods for the functionalization of aryl bromides is the Suzuki-Miyaura cross-coupling reaction . This reaction utilizes a palladium catalyst to couple the aryl bromide with a boronic acid or boronate ester. For (3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane, this would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups.

Another important transformation is the Sonogashira coupling , which enables the formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is highly valuable for the synthesis of precursors to complex organic molecules.

The Buchwald-Hartwig amination provides a route to synthesize arylamines from aryl bromides. This palladium-catalyzed reaction can be used to introduce primary or secondary amines, leading to the formation of aniline derivatives of the parent compound.

Furthermore, the bromine atom can be converted to other halogens. For instance, a Finkelstein-type reaction, although more common for alkyl halides, can under specific conditions be adapted for aryl halides. More practically, conversion to an organometallic intermediate followed by quenching with an electrophilic halogen source can achieve this transformation.

Below is a table summarizing potential cross-coupling reactions for the bromine moiety:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, base | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | R₂NH | Pd catalyst, ligand, base | C-N (Aryl-Amine) |

| Heck | Alkene | Pd catalyst, base | C-C (Aryl-Vinyl) |

| Stille | R-Sn(Alkyl)₃ | Pd catalyst | C-C (Aryl-Aryl, Aryl-Vinyl) |

Conversion of the Fluorine Moiety for Enhanced Reactivity or Specific Interactions

The fluorine atom on the aromatic ring is generally less reactive than the bromine atom in the context of transition-metal-catalyzed cross-coupling reactions. However, it can undergo nucleophilic aromatic substitution (SNAr) , particularly if the aromatic ring is activated by strongly electron-withdrawing groups. In the case of this compound, the electronic nature of the other substituents does not strongly favor SNAr. However, under forcing conditions with strong nucleophiles, displacement of the fluoride (B91410) may be possible.

Potential nucleophiles for the SNAr of activated aryl fluorides include alkoxides, thiolates, and amines. The success of such reactions with the title compound would likely require harsh reaction conditions.

A more strategic approach to functionalize the position of the fluorine atom might involve an initial transformation, such as a directed ortho-metalation, if the existing substituents can direct a deprotonation at the carbon bearing the fluorine, followed by quenching with an electrophile. However, the directing group ability of the present substituents would need to be carefully considered.

Modifications of the Methylsulfane Group (e.g., S-methylation, sulfonium salt formation)

The methylsulfane (-SCH₃) group offers several avenues for derivatization. One common transformation is the oxidation of the sulfur atom. Using mild oxidizing agents such as hydrogen peroxide or a single equivalent of a peroxy acid (e.g., m-CPBA), the methylsulfane can be converted to the corresponding methylsulfinyl (-S(O)CH₃) group (a sulfoxide). Further oxidation with stronger oxidizing agents or an excess of the oxidant will yield the methylsulfonyl (-S(O)₂CH₃) group (a sulfone).

These oxidized derivatives exhibit different electronic properties compared to the starting methylsulfane group. The sulfoxide (B87167) and particularly the sulfone groups are strongly electron-withdrawing, which can significantly influence the reactivity of the aromatic ring in subsequent reactions.

Another modification is the S-methylation of the methylsulfane group to form a sulfonium salt . This is typically achieved by reacting the compound with an alkylating agent such as methyl iodide or methyl triflate. The resulting dimethylsulfonium salt is a good leaving group and can be displaced by nucleophiles.

The following table outlines the key modifications of the methylsulfane group:

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation (to Sulfoxide) | H₂O₂, m-CPBA (1 equiv.) | Methylsulfinyl (-S(O)CH₃) |

| Oxidation (to Sulfone) | m-CPBA (>2 equiv.), KMnO₄ | Methylsulfonyl (-S(O)₂CH₃) |

| S-Alkylation | CH₃I, (CH₃)₂SO₄ | Dimethylsulfonium salt (-S⁺(CH₃)₂) |

Introduction of Additional Functional Groups onto the Aromatic Ring

The existing substituents on the aromatic ring of this compound will direct the position of any further electrophilic aromatic substitution (EAS) reactions. The directing effects of the substituents are as follows:

-Br (Bromo): Weakly deactivating, ortho-, para-director.

-F (Fluoro): Weakly deactivating, ortho-, para-director.

-CH₃ (Methyl): Weakly activating, ortho-, para-director.

-SCH₃ (Methylsulfane): Activating, ortho-, para-director.

The positions on the aromatic ring are numbered as follows: C1-Br, C2-F, C3-SCH₃, C4-H, C5-CH₃, C6-H. The available positions for substitution are C4 and C6. The directing effects of the existing groups will influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions that could be performed include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-C(O)R) using an acyl halide or anhydride with a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide with a Lewis acid catalyst.

The regiochemical outcome of these reactions will be determined by the combined directing effects of the existing substituents.

Exploitation of Synergistic Reactivity Between Substituents

The interplay between the different functional groups on the aromatic ring can be exploited to achieve specific synthetic outcomes. For example, the methylsulfane group, being an ortho-, para-director, can reinforce the directing effect of the methyl group towards the C4 and C6 positions for electrophilic aromatic substitution.

A powerful strategy involves a two-step process where one functional group is modified to influence the reactivity of another. For instance, the oxidation of the methylsulfane group to a strongly electron-withdrawing sulfone would significantly deactivate the ring towards electrophilic substitution and alter the directing effects for any subsequent reactions.

Furthermore, the presence of multiple halogens allows for sequential and selective cross-coupling reactions. The C-Br bond is generally more reactive than the C-F bond in palladium-catalyzed couplings, allowing for selective functionalization at the bromine position while leaving the fluorine intact for a potential subsequent transformation.

Applications of 3 Bromo 2 Fluoro 5 Methylphenyl Methyl Sulfane As a Synthetic Intermediate

Building Block for Complex Polyaromatic Systems

While specific examples of the use of (3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane in the synthesis of complex polyaromatic systems are not extensively documented in publicly available literature, its structure suggests a strong potential for such applications. The bromo- and fluoro-substituted phenyl ring can serve as a foundational unit for the elaboration of larger aromatic frameworks through reactions such as Suzuki, Stille, or Heck cross-coupling. These reactions would leverage the reactivity of the carbon-bromine bond to form new carbon-carbon bonds, thereby extending the aromatic system. The fluorine and methyl substituents can play a crucial role in modulating the electronic properties and solubility of the resulting polyaromatic compounds.

Precursor for Advanced Materials with Tailored Electronic or Optical Properties

The synthesis of advanced materials with specific electronic or optical properties often relies on the precise design of molecular precursors. Fluorinated aromatic compounds are of particular interest in materials science due to the unique properties conferred by the fluorine atom, such as high thermal stability and distinct electronic characteristics. This compound, as a fluorinated building block, is a promising candidate for the synthesis of novel organic electronic materials. The combination of the electron-withdrawing fluorine atom and the potential for modification at the bromine and sulfur positions allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of derived materials, which is critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Use in the Synthesis of Specialty Chemicals or Agrochemicals (Focusing on the Chemical Synthesis Aspect)

Role in Catalysis or Ligand Design (if applicable)

The potential application of this compound in catalysis or ligand design is an area that warrants further exploration. The sulfur atom in the methylthio group possesses a lone pair of electrons that could coordinate to a metal center, making it a potential component of a ligand scaffold. Furthermore, the aromatic ring can be functionalized, for example, by replacing the bromine atom with a phosphine (B1218219) group, to create a bidentate or multidentate ligand. The steric and electronic properties of such a ligand could be fine-tuned by the fluorine and methyl substituents on the aromatic ring, potentially influencing the catalytic activity and selectivity of the corresponding metal complex. However, there is currently a lack of specific research demonstrating the application of this compound in catalysis or ligand design.

Conclusion and Future Research Directions

Summary of Synthetic Accessibility and Reactivity Profiles

The synthesis of (3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane can be envisaged through established methods for the formation of aryl sulfides. rsc.orgnih.gov A plausible and efficient route would likely involve the transition-metal-catalyzed cross-coupling of a suitable thiol or its equivalent with a corresponding aryl halide. rsc.orgnih.gov Given the prevalence of such methodologies, this compound is considered synthetically accessible, providing a solid foundation for its further investigation.

The reactivity of this compound is predicted to be rich and varied, dictated by its distinct functional groups. The table below summarizes the anticipated reactivity at each key position:

| Functional Group | Potential Reactions | Description |

| Bromo Group | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | The carbon-bromine bond serves as a key handle for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents. |

| Fluoro Group | Nucleophilic Aromatic Substitution (SNAr) | The strongly electron-withdrawing nature of the fluorine atom can activate the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions, although its position relative to other groups will influence reactivity. wikipedia.org |

| Methylsulfane Group | Oxidation | The sulfur atom is susceptible to oxidation, which can lead to the corresponding sulfoxide (B87167) and sulfone. nih.gov These oxidized derivatives often exhibit different biological activities and physical properties compared to the parent sulfide (B99878). |

| Aromatic Ring | Electrophilic Aromatic Substitution (EAS) | The overall electronic nature of the substituted ring will determine its susceptibility to further electrophilic substitution, with the existing substituents directing the position of incoming electrophiles. |

Unexplored Reactivity Patterns and Potential Transformations

Beyond the predictable reactivity, several unexplored avenues warrant investigation. The interplay between the different functional groups on the this compound scaffold could lead to novel and selective transformations.

One area of interest is the exploration of ortho-lithiation directed by the fluoro or methylsulfane groups, followed by trapping with various electrophiles. This could provide a regioselective method for further functionalization of the aromatic ring. Additionally, the generation of a benzyne (B1209423) intermediate via elimination of HBr or LiF from a metallated species could open up pathways to unique cycloaddition products. stackexchange.com

The potential for C-H functionalization of the methyl group or the aromatic ring itself, using modern catalytic methods such as photoredox catalysis, represents another exciting frontier. beilstein-journals.orgnih.gov Such approaches would offer more atom-economical routes to complex derivatives. Furthermore, the investigation of metal-catalyzed reactions that can selectively activate the C-S bond could lead to novel sulfide exchange or desulfurative functionalization reactions. acs.org

Opportunities for Scalable and Sustainable Synthetic Methodologies

The translation of synthetic routes from the laboratory to an industrial scale necessitates the development of methodologies that are not only efficient but also environmentally benign. For the synthesis and derivatization of this compound, several opportunities exist to enhance sustainability.

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and seamless scale-up. rsc.orgtechnologynetworks.comalmacgroup.comrsc.orgresearchgate.net The halogenation, nitration, and cross-coupling reactions involved in the synthesis and derivatization of this compound are well-suited for adaptation to flow chemistry protocols. rsc.orgrsc.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for conducting a wide range of organic transformations under mild conditions, often avoiding the need for high temperatures and stoichiometric reagents. beilstein-journals.orgnih.govresearchgate.net This technology could be applied to various reactions involving the this compound scaffold, such as C-H functionalization and cross-coupling reactions, thereby reducing the environmental footprint of these processes. beilstein-journals.org

Greener Reaction Media and Catalysts: The use of water, ionic liquids, or other environmentally friendly solvents in conjunction with recyclable palladium catalysts, such as palladium nanoparticles, can significantly improve the sustainability of cross-coupling reactions. rsc.orgmdpi.comacs.orgdigitellinc.commdpi.com Research into these areas would be highly beneficial for the large-scale production of derivatives of this compound.

Prospects for Rational Design of New Compounds Utilizing This Scaffold

The this compound scaffold, with its unique combination of halogens and a sulfur-containing moiety, presents a valuable starting point for the rational design of new bioactive molecules. nih.govnih.govresearchgate.net

Bioisosterism and Scaffold Hopping: In medicinal chemistry, the strategic replacement of functional groups with others that have similar steric and electronic properties (bioisosterism) is a common strategy to optimize drug candidates. tandfonline.comnih.gov The fluorine and bromine atoms, as well as the methylsulfane group, can be considered as bioisosteres for other functionalities, allowing for the fine-tuning of properties such as metabolic stability, lipophilicity, and binding affinity. tandfonline.comselvita.comresearchgate.net Furthermore, the core scaffold itself can be used in scaffold hopping approaches to explore new chemical space and identify novel classes of compounds with desired biological activities. nih.gov

Kinase Inhibitors and Other Therapeutic Targets: Aryl sulfide and halogenated aromatic structures are prevalent in a wide range of pharmaceuticals, including kinase inhibitors. nih.govnih.govrsc.orgsoci.orgmdpi.com The specific substitution pattern of this compound provides a three-dimensional arrangement of functional groups that can be tailored to interact with the binding sites of various enzymes. The bromine atom allows for the introduction of diverse substituents that can probe different pockets of a protein's active site, while the fluorine and methylsulfane groups can engage in specific hydrogen bonding or hydrophobic interactions. This makes the scaffold a promising starting point for the design of inhibitors for a variety of protein kinases and other therapeutically relevant targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and sulfane group introduction. A plausible route includes:

Bromination/Fluorination : Electrophilic aromatic substitution (EAS) on a pre-substituted toluene derivative using bromine (Br₂) and a fluorinating agent (e.g., Selectfluor®) under inert conditions .

Sulfane Introduction : Reaction with methanethiol (CH₃SH) or dimethyl disulfide (DMDS) in the presence of a base (e.g., NaH) to install the methylsulfane group.

- Critical Parameters : Temperature control (<0°C for halogenation to avoid over-substitution), solvent choice (anhydrous DMF or THF), and stoichiometric ratios (1:1.2 for Br₂ to prevent di-bromination) .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect on adjacent protons, bromine’s splitting patterns) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~250–260) .

- Elemental Analysis : Validate Br/F/S content via combustion analysis (±0.3% tolerance) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the sulfane moiety .

- Moisture Sensitivity : Use desiccants (silica gel) in sealed containers; the methylsulfane group may hydrolyze to sulfoxide in humid conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylsulfane group in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Oxidative Addition : The C–S bond in methylsulfane can undergo oxidative addition with Pd(0) catalysts, enabling aryl–aryl couplings. However, competing sulfur coordination to Pd may require ligands (e.g., XPhos) to suppress deactivation .

- Comparative Studies : Replace methylsulfane with thioether or sulfone groups to assess electronic effects on reaction rates (e.g., Hammett plots) .

Q. How can computational modeling (DFT, MD) predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with cysteine-rich enzymes (e.g., proteases). The bromine and fluorine substituents may enhance hydrophobic binding .

- MD Simulations : Simulate solvation dynamics in aqueous/PBS buffers to assess stability of sulfane–protein adducts (GROMACS/AMBER) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Profiling : Conduct IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific activity from general cytotoxicity .

- Metabolomic Analysis : Use LC-MS/MS to track sulfane sulfur release and downstream thiol modifications (e.g., persulfidation) .

Q. How do steric and electronic effects of bromine/fluorine substituents influence regioselectivity in further functionalization?

- Methodological Answer :

- Hammett Analysis : Compare σₚ values for –Br (σₚ=+0.23) and –F (σₚ=+0.06) to predict directing effects in EAS. Fluorine’s ortho/para-directing nature may compete with bromine’s meta-directing tendency .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products